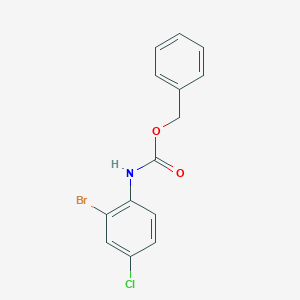

benzyl N-(2-bromo-4-chlorophenyl)carbamate

Description

Benzyl N-(2-bromo-4-chlorophenyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to an aromatic amine. The phenyl ring is substituted with bromine and chlorine at the 2- and 4-positions, respectively. The molecular formula is C₁₄H₁₁BrClNO₂, with a molecular weight of 348.60 g/mol. Carbamates are widely used in organic synthesis as protective groups for amines due to their stability under basic conditions and ease of removal via hydrogenolysis or acidic hydrolysis . This compound may serve as an intermediate in pharmaceuticals or agrochemicals, where halogenated aromatic systems are common motifs for bioactivity.

Properties

IUPAC Name |

benzyl N-(2-bromo-4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSDDRAKRCFSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-bromo-4-chlorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bromo-4-chloroaniline. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-bromo-4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are critical in treating neurodegenerative diseases such as Alzheimer's disease. Benzyl N-(2-bromo-4-chlorophenyl)carbamate has shown promise as a cholinesterase inhibitor.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of carbamates has revealed that modifications to the phenyl ring significantly affect inhibitory potency. The presence of bromine and chlorine substituents at specific positions enhances binding affinity and selectivity towards BChE, making this compound a candidate for further development as a therapeutic agent.

| Substituent | Position | Effect on Activity |

|---|---|---|

| Bromine | 2 | Increased potency against BChE |

| Chlorine | 4 | Enhanced selectivity towards BChE |

In Vitro Studies

In vitro evaluations have demonstrated that this compound possesses moderate inhibitory activity against AChE and BChE. For instance, studies reported an IC50 value indicating effective inhibition comparable to established drugs like rivastigmine, which is a standard treatment for Alzheimer's disease.

Neuropharmacological Implications

Given its cholinesterase inhibitory properties, this compound may play a role in neuropharmacology beyond mere enzyme inhibition. Its potential neuroprotective effects could be explored further in models of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of carbamates similar to this compound:

- Case Study 1: A study demonstrated that compounds with similar structures improved cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels.

- Case Study 2: Another investigation found that selective BChE inhibitors could mitigate the effects of amyloid-beta toxicity, a hallmark of Alzheimer’s pathology.

Mechanism of Action

The mechanism of action of benzyl N-(2-bromo-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares benzyl N-(2-bromo-4-chlorophenyl)carbamate with structurally related carbamates from recent literature:

Key Comparative Insights

Protecting Group Effects: Benzyl vs. tert-Butyl: Benzyl carbamates are more labile under reductive conditions (e.g., H₂/Pd-C), whereas tert-butyl carbamates require strong acids (e.g., trifluoroacetic acid) for removal. This distinction makes benzyl derivatives preferable in stepwise syntheses requiring mild deprotection . For example, tert-butyl carbamates in are often described as oils, while benzyl analogs may crystallize more readily .

Substituent Influence :

- Halogen Positioning : The 2-Br and 4-Cl arrangement in the target compound creates a steric and electronic profile distinct from analogues like tert-butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (4-Br, 2-F, 3-OCH₃). Electron-withdrawing halogens (Br, Cl) decrease electron density on the aromatic ring, affecting electrophilic substitution reactivity .

- Bioactivity : Compounds with thiazole or azetin cores (e.g., and ) exhibit tailored bioactivity (e.g., kinase inhibition or antibiotic effects). The target compound’s halogens may support halogen bonding in target binding pockets, a feature leveraged in drug design .

Synthetic Yields and Methods :

- Yields for tert-butyl carbamates in range from 16% to 77%, influenced by steric hindrance and substituent reactivity. The target compound’s synthesis would likely require optimized coupling conditions (e.g., benzyl chloroformate with 2-bromo-4-chloroaniline) to mitigate halogen-related side reactions .

- Ultrasound-assisted synthesis () improved yields for azetin carbamates, suggesting similar methods could enhance the target compound’s production efficiency .

Physicochemical Properties :

- Melting Points : Benzyl carbamates with aromatic substituents (e.g., the target compound) typically exhibit higher melting points than tert-butyl analogues due to stronger π-π stacking interactions.

- Stability : The electron-withdrawing halogens may increase the carbamate’s resistance to hydrolysis compared to methoxy- or alkyl-substituted derivatives .

Applications :

- The tert-butyl carbamates in are intermediates for von Hippel-Lindau (VHL) E3 ligase ligands, critical in targeted protein degradation (PROTACs). The target compound’s benzyl group and halogen pattern could adapt it for similar applications with altered pharmacokinetics .

- Azetin-containing carbamates () highlight antimicrobial uses, whereas hydrazine-linked derivatives () may serve as precursors for heterocyclic scaffolds .

Biological Activity

Benzyl N-(2-bromo-4-chlorophenyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a bromo-chloro-substituted phenyl ring. The presence of halogen atoms often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for pharmacological applications.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in treating conditions such as Alzheimer’s disease and myasthenia gravis.

- Inhibition Potency : Studies have shown that benzyl derivatives, similar to this compound, exhibit varying degrees of inhibitory activity against AChE and BChE. For instance, some related compounds demonstrated IC50 values indicating moderate inhibition (e.g., IC50 for AChE around 46.35 μM) .

- Selectivity : The selectivity index (SI), which compares the inhibitory potency against AChE and BChE, has shown that certain derivatives can preferentially inhibit one enzyme over the other. For example, compounds with specific substitutions on the phenyl ring exhibited higher selectivity towards BChE .

In Vitro Studies

Recent studies have focused on synthesizing and characterizing various benzene-based carbamates for their cholinesterase inhibitory potential. The findings indicate:

- Activity Against Cholinesterases : Compounds were systematically evaluated for their ability to inhibit AChE and BChE. Some derivatives showed promising results with significant inhibition at low concentrations .

- Structure-Activity Relationship (SAR) : The substitution pattern on the aromatic ring significantly influenced the biological activity. For instance, methyl-substituted carbamates generally exhibited lower inhibitory ability compared to their phenyl or benzyl counterparts .

Case Studies

- Proline-Based Carbamates : A study highlighted several proline-based carbamates that were tested for their in vitro inhibition of cholinesterases. The results indicated that certain structural features contributed to enhanced inhibitory activity against both AChE and BChE .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with cholinesterases. These studies help elucidate the interactions at the molecular level, providing insights into how modifications in structure can optimize inhibition .

Data Summary

| Compound Name | IC50 (AChE) μM | IC50 (BChE) μM | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | 28.21 | 1.64 |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.